Boc-QAR-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

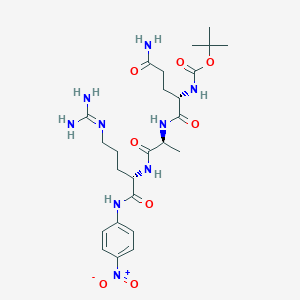

Properties

Molecular Formula |

C25H39N9O8 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

InChI |

InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |

InChI Key |

OVDKLYABPRRXIH-WBAXXEDZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chromogenic Substrate Boc-QAR-pNA: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-QAR-pNA, chemically known as Boc-Gln-Ala-Arg-pNA (tert-butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-p-nitroanilide), is a widely utilized chromogenic substrate for the serine protease, trypsin. Its specificity towards trypsin and other trypsin-like enzymes, such as matriptase-2, coupled with a straightforward colorimetric readout, makes it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and an overview of its application in studying relevant biological pathways.

Core Mechanism of Action

The fundamental principle behind this compound as a chromogenic substrate lies in the enzymatic cleavage of a specific peptide sequence, resulting in the release of a colored compound. The peptide sequence, Gln-Ala-Arg (QAR), is recognized by trypsin and trypsin-like enzymes. Trypsin's catalytic activity specifically targets the peptide bond at the carboxyl side of arginine (Arg) or lysine residues.

In the case of this compound, the C-terminus of the arginine residue is linked to a p-nitroanilide (pNA) molecule via an amide bond. This bond is the target for enzymatic hydrolysis. Upon cleavage by a protease, the colorless this compound substrate releases the yellow-colored p-nitroanilide. The intensity of the yellow color, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of p-nitroanilide released and, consequently, to the enzymatic activity of the protease. The "Boc" group (tert-butyloxycarbonyl) is a protecting group on the N-terminus of the peptide, preventing non-specific degradation.

Figure 1: Enzymatic cleavage of this compound by trypsin.

Quantitative Data

| Enzyme | Substrate | Km (M) | kcat (s⁻¹) | pH | Reference |

| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 1.56 x 10⁻⁵ | 0.081 | 8.2 | --INVALID-LINK-- |

| Bovine Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Data not specified | Data not specified | - | Similar kcat/Km to Bz-GPA-pNA |

Experimental Protocols

The following are generalized protocols for a trypsin activity assay using this compound, based on commercially available kits. Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation

-

Assay Buffer: Typically, a Tris-HCl or HEPES buffer at a physiological pH (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) is used. The optimal buffer composition may vary depending on the specific protease being assayed.

-

This compound Substrate Stock Solution: Dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Store this stock solution at -20°C.

-

Trypsin Solution: Prepare a stock solution of purified trypsin in a suitable buffer (e.g., 1 mM HCl) to maintain stability. Further dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

Spectrophotometric Assay Protocol (96-well plate format)

-

Prepare the Reaction Plate:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the trypsin solution (at various concentrations for kinetic studies) or the sample containing trypsin activity to the appropriate wells.

-

Include a blank control with 75 µL of assay buffer.

-

Include a negative control with the sample but without the substrate.

-

-

Substrate Addition:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

-

Initiate the reaction by adding 25 µL of the this compound working solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a duration of 15-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

The concentration of p-nitroanilide produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroanilide at 405 nm is approximately 10,500 M⁻¹cm⁻¹.

-

For kinetic studies, plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Figure 2: General experimental workflow for a trypsin activity assay.

Application in a Biological Context: Matriptase-2 Signaling

Beyond its use in studying trypsin, this compound is also a substrate for matriptase-2 (also known as TMPRSS6), a type II transmembrane serine protease predominantly expressed in the liver. Matriptase-2 plays a crucial role in iron homeostasis by negatively regulating the production of hepcidin, the master regulator of iron metabolism.

Matriptase-2 cleaves hemojuvelin (HJV), a co-receptor for bone morphogenetic protein (BMP) signaling. This cleavage attenuates the BMP-SMAD signaling pathway, which in turn suppresses the transcription of the hepcidin gene (HAMP). By using this compound, researchers can assay the enzymatic activity of matriptase-2 and screen for inhibitors that could potentially modulate hepcidin levels for therapeutic purposes in iron-related disorders.

Figure 3: Role of Matriptase-2 in the hepcidin signaling pathway.

Conclusion

This compound is a robust and reliable chromogenic substrate for the kinetic analysis of trypsin and related proteases like matriptase-2. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroanilide, allows for a simple and continuous spectrophotometric assay of enzyme activity. While specific kinetic constants for its interaction with trypsin require further investigation, the established protocols and its applicability to biologically significant enzymes like matriptase-2 underscore its importance as a tool for researchers in biochemistry, drug discovery, and molecular biology.

An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance spectrum of p-nitroaniline, a key organic compound utilized as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline. Its distinct solvatochromic properties, arising from its molecular structure, make it a subject of significant interest in both theoretical and applied chemistry. This document details the underlying electronic transitions, the influence of solvent polarity on its spectral properties, and provides a standardized protocol for its analysis.

Core Concepts: Electronic Transitions and Molecular Structure

p-Nitroaniline (pNA) is a disubstituted benzene derivative featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated phenyl ring. This "push-pull" electronic structure is fundamental to its spectroscopic characteristics. The UV-Vis absorption spectrum of p-nitroaniline is primarily characterized by an intense band in the near-UV region, which is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[1][2] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group.[1] This charge transfer from the donor to the acceptor group results in a significant increase in the dipole moment upon photoexcitation.[3] A less intense n→π* transition, involving the non-bonding electrons of the nitro group's oxygen atoms, is also present but often appears as a shoulder on the main π→π* band.[4]

Solvatochromism: The Influence of Solvent Polarity

The absorbance spectrum of p-nitroaniline is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The ICT excited state is more polar than the ground state. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic (red) shift of the absorption maximum (λmax) as the solvent polarity increases.[3][5] This redshift is a hallmark of the π→π* transition in push-pull systems.[1] For instance, the λmax of p-nitroaniline shifts from approximately 326 nm in a nonpolar solvent like cyclohexane to around 381 nm in a highly polar solvent like water.

Quantitative Spectroscopic Data

The following table summarizes the absorption maxima (λmax) and molar absorptivity (ε) of p-nitroaniline in various solvents of differing polarities. This data is essential for comparative studies and for applications where precise absorption characteristics are required, such as in enzyme assays where p-nitroanilide substrates are used.

| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 2.02 | ~326 | Data not readily available |

| Dioxane | 2.21 | ~342 | Data not readily available |

| Acetonitrile | 37.5 | ~367 | Data not readily available |

| Ethanol | 24.5 | ~373 | Data not readily available |

| Methanol | 32.7 | ~375 | Data not readily available |

| Water | 80.1 | ~381 | ~13,500 |

Note: Molar absorptivity can vary slightly based on experimental conditions. The value for water is a commonly cited approximation.[6]

Experimental Protocol: UV-Vis Spectroscopy of p-Nitroaniline

This section provides a detailed methodology for obtaining the UV-Vis absorbance spectrum of p-nitroaniline.

4.1. Materials and Equipment

-

p-Nitroaniline (analytical grade)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, water)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

4.2. Procedure

-

Stock Solution Preparation: Accurately weigh a precise amount of p-nitroaniline and dissolve it in the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM). p-Nitroaniline is soluble in ethanol and can be heated slightly to aid dissolution.

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.). A concentration of approximately 10-20 µM is often suitable.

-

Spectrophotometer Setup:

-

Baseline Correction:

-

Fill two quartz cuvettes with the pure solvent that was used to prepare the p-nitroaniline solution.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the p-nitroaniline working solution.

-

Fill the sample cuvette with the p-nitroaniline working solution.

-

Place the sample cuvette back into the sample holder.

-

Run the absorbance scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the fundamental electronic transitions of p-nitroaniline.

Caption: Experimental workflow for determining the absorbance spectrum of p-nitroaniline.

Caption: Intramolecular charge transfer (ICT) in p-nitroaniline upon photoexcitation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline [scalar.usc.edu]

- 5. Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Core Principles of Trypsin Activity Assays: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for determining trypsin activity. Trypsin, a serine protease, plays a crucial role in digestion and various physiological signaling pathways. Its accurate quantification is essential in diverse research and development areas, from basic science to clinical applications. This document details common chromogenic and fluorogenic assays, presents key quantitative data in a structured format, and offers detailed experimental protocols and visualizations to facilitate a deeper understanding of these techniques.

Fundamental Principles of Trypsin Catalysis

Trypsin's enzymatic activity is characterized by its high specificity for cleaving peptide bonds at the carboxyl side of lysine (Lys) and arginine (Arg) residues.[1] This specificity is dictated by the structure of its S1 pocket, which accommodates these positively charged amino acid side chains. The catalytic mechanism involves a catalytic triad of serine, histidine, and aspartate residues within the enzyme's active site, which facilitates the hydrolysis of the peptide bond.[1]

Assay Methodologies: Chromogenic and Fluorogenic Detection

The quantification of trypsin activity typically relies on the use of synthetic substrates that, upon cleavage, release a reporter molecule that can be detected spectrophotometrically or fluorometrically.

Chromogenic Assays

Chromogenic assays are a widely used, straightforward method for measuring trypsin activity. These assays employ a synthetic peptide substrate linked to a chromophore, most commonly p-nitroaniline (pNA). A widely used substrate is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[2] When trypsin cleaves the peptide bond, pNA is released, resulting in a yellow color that can be quantified by measuring the absorbance at approximately 405-410 nm.[2][3] The rate of pNA release is directly proportional to the trypsin activity.

Fluorogenic Assays

Fluorogenic assays offer higher sensitivity compared to chromogenic methods.[2] These assays utilize synthetic peptides conjugated to a fluorescent molecule, such as 7-amido-4-methylcoumarin (AMC) or 7-methoxycoumarin-4-acetic-acid (MCA).[2][4] A common fluorogenic substrate is Boc-Gln-Ala-Arg-AMC.[5][6] Upon cleavage by trypsin, the fluorophore is released, leading to a significant increase in fluorescence that can be measured with a fluorometer.[2] The excitation and emission wavelengths for AMC are typically around 380 nm and 440-460 nm, respectively.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for trypsin activity assays under various conditions. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, pH, temperature, and the source of the trypsin.

Table 1: Kinetic Parameters for Common Trypsin Substrates

| Substrate | Trypsin Source | Km (mM) | Vmax | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Reference |

| BAPNA | Bovine | 0.94 | - | - | - | [3][8] |

| BAPNA | Bovine | 0.162 ± 0.055 | 1.62 ± 0.46 µM/h | - | - | [9] |

| BAPNA | Fish (Bogue) | 0.13 | - | 1.56 | 12 | [10] |

| BAPNA | Fish (Prussian Carp) | ~0.1 - 0.2 (at 25°C) | ~1.5 - 2.0 µmol/min/mg (at 25°C) | - | - | [11] |

| BAPNA | Immobilized Bovine | 0.12 | 0.079 mM/min/mg | - | - | [7] |

| Boc-Gln-Ala-Arg-AMC | Bovine | 0.00599 | 35,270 nmol/L·min-1 | - | - | [9] |

Table 2: Optimal Conditions for Trypsin Activity

| Parameter | Optimal Range | Comments | Reference |

| pH | 7.0 - 9.0 | Broadly active in neutral to alkaline conditions. | [8] |

| pH | 8.5 - 8.7 | Determined using BSA as a substrate. | [1][10] |

| pH | 9.0 | For trypsin from Bogue fish with BAPNA. | [10] |

| Temperature | 37°C - 55°C | Activity generally increases with temperature up to an optimum before denaturation occurs. | [10] |

| Temperature | 40°C | Determined using BSA as a substrate. | [1][10] |

Table 3: Inhibitor Constants for Trypsin

| Inhibitor | Type | Ki or IC50 | Comments | Reference |

| TLCK (Tosyl-L-lysine chloromethyl ketone) | Irreversible | - | Alkylates a histidine residue in the active site. Kinetic constants k2 and KI can be determined. | [12] |

| Aprotinin | Competitive | IC50: 1.02 µM | Determined using BAPNA as a substrate. | |

| Soybean Trypsin Inhibitor | Competitive | - | A common proteinaceous trypsin inhibitor. | [8] |

Experimental Protocols

Chromogenic Trypsin Activity Assay Using BAPNA

This protocol is a generalized method and may require optimization for specific applications.

Materials:

-

Trypsin solution (e.g., bovine pancreas trypsin)

-

BAPNA stock solution (e.g., 60 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

-

Stop Solution: 30% (v/v) acetic acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Reagents:

-

Dilute the trypsin solution to the desired concentration in cold 1 mM HCl.

-

Prepare the BAPNA working solution by diluting the stock solution in the Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the trypsin solution to the sample wells. For a blank control, add 25 µL of 1 mM HCl.

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 125 µL of the BAPNA working solution to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 25°C.

-

Measure the absorbance at 410 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the curve.

-

Subtract the rate of the blank control from the sample rates.

-

Trypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M-1cm-1).

-

Fluorogenic Trypsin Activity Assay Using Boc-Gln-Ala-Arg-AMC

This protocol provides a general framework for a sensitive, continuous-kinetic assay.

Materials:

-

Trypsin solution

-

Boc-Gln-Ala-Arg-AMC stock solution (e.g., in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl2

-

AMC standard for calibration curve

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a dilution series of the AMC standard in Assay Buffer for the calibration curve.

-

Dilute the trypsin solution to the desired concentration in Assay Buffer.

-

Prepare the Boc-Gln-Ala-Arg-AMC working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).[13]

-

-

Assay Setup:

-

Add 50 µL of the diluted trypsin solution to the sample wells of the black microplate. For a blank control, add 50 µL of Assay Buffer.

-

Add the AMC standards to separate wells for the calibration curve.

-

-

Initiate Reaction:

-

Add 50 µL of the Boc-Gln-Ala-Arg-AMC working solution to the sample and blank wells.

-

-

Measurement:

-

Immediately place the plate in the fluorometric microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a calibration curve.

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic reads for each sample.

-

Convert the rate of fluorescence increase to the rate of AMC production using the calibration curve. This rate is proportional to the trypsin activity.

-

Mandatory Visualizations

Experimental Workflow for a Trypsin Activity Assay

Caption: General workflow for a trypsin activity assay.

Experimental Workflow for a Trypsin Inhibition Assay

Caption: Workflow for determining trypsin inhibition.

Trypsin-Mediated PAR2 Signaling Pathway

Caption: Trypsin signaling through PAR2.[2][4][14]

References

- 1. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Trypsin from the viscera of Bogue (Boops boops): isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of Boc-Gln-Ala-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Boc-Gln-Ala-Arg-pNA (Boc-QAR-pNA), a chromogenic substrate for serine proteases. The following sections detail its chemical properties, safety precautions, experimental protocols, and relevant biological pathways.

Core Properties and Specifications

This compound is a synthetic peptide derivative used extensively in biochemical assays to determine the activity of enzymes such as trypsin and matriptase-2.[1][2] The presence of a p-nitroanilide (pNA) group allows for a colorimetric readout upon enzymatic cleavage.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | Boc-Gln-Ala-Arg-pNA | [1] |

| CAS Number | 1926163-47-4 | [3] |

| Molecular Formula | C₂₅H₃₉N₉O₈ | [4] |

| Molecular Weight | 593.64 g/mol | [4] |

| Appearance | Solid at room temperature | [3] |

Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound. The following conditions are recommended for optimal stability:

| Form | Storage Temperature | Duration | Additional Notes |

| Lyophilized Powder | -20°C | Up to 3 years | [3][5] |

| 4°C | Up to 2 years | [3] | |

| In Solvent | -80°C | Up to 6 months | [3][5] |

| -20°C | Up to 1 month | [3] |

It is imperative to protect the compound from moisture and light.[6][7][8][9] For lyophilized peptides, it is advisable to allow the container to reach room temperature in a desiccator before opening to prevent condensation.[7][9] Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[6][9]

Safety and Handling Precautions

2.1. Personal Protective Equipment (PPE)

-

Gloves: Always wear chemical-resistant gloves to prevent skin contact.

-

Eye Protection: Use safety glasses or goggles to protect from dust or splashes.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: For handling larger quantities of the lyophilized powder, a dust mask or respirator is recommended to avoid inhalation.[7]

2.2. Handling

-

Handle in a well-ventilated area to minimize inhalation of dust.

-

Avoid direct contact with skin, eyes, and clothing.

-

Minimize the generation of dust when working with the lyophilized powder.

-

After handling, wash hands thoroughly with soap and water.

2.3. First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is primarily used as a substrate in colorimetric assays to measure the activity of trypsin and other related serine proteases.[10] The enzyme cleaves the peptide bond C-terminal to the arginine residue, releasing the yellow-colored p-nitroanilide molecule, which can be quantified by measuring its absorbance at 405 nm.[10][11]

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO.[3] The final concentration of the organic solvent in the assay should be kept low to avoid enzyme inhibition.

-

Enzyme Solution: Prepare a solution of the enzyme (e.g., trypsin) in the assay buffer.

-

p-Nitroaniline (pNA) Standard Curve: To quantify the enzyme activity, a standard curve of pNA is required. Prepare a series of dilutions of a known concentration of pNA in the assay buffer.

Assay Procedure

-

Standard Curve:

-

Add different concentrations of the pNA standard to the wells of a 96-well plate.

-

Adjust the final volume in each well with the assay buffer.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

-

-

Enzyme Assay:

-

Add the enzyme solution to the wells of a 96-well plate.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

The final reaction volume will depend on the specific assay format, but a total volume of 100-200 µL is common.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C).[12]

-

Measure the absorbance at 405 nm at regular time intervals.[12]

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of pNA production using the molar extinction coefficient of pNA or by using the pNA standard curve.

-

The enzyme activity can then be expressed in standard units (e.g., µmol of pNA released per minute per mg of enzyme).

-

Visualized Pathways and Workflows

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by a serine protease.

Experimental Workflow for Trypsin Activity Assay

Caption: General workflow for a chromogenic trypsin activity assay.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Bachem Boc-Gln-Ala-Arg-pNA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. This compound | Ser Thr Protease | 1926163-47-4 | Invivochem [invivochem.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. NB-64-88267-10mg | this compound [1926163-47-4] Clinisciences [clinisciences.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]

- 11. assaygenie.com [assaygenie.com]

- 12. biopioneer.com.tw [biopioneer.com.tw]

An In-Depth Technical Guide to the Storage and Stability of Boc-QAR-pNA Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and potential stability issues for Boc-Gln-Ala-Arg-pNA (Boc-QAR-pNA) solutions. Understanding the stability profile of this chromogenic substrate is critical for ensuring the accuracy and reproducibility of enzymatic assays. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents data in a structured format for clarity.

Introduction to this compound

This compound is a synthetic chromogenic substrate commonly used for the assay of serine proteases such as trypsin and matriptase-2. The substrate consists of a tripeptide sequence (Gln-Ala-Arg) linked to a p-nitroaniline (pNA) chromophore. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. Enzymatic cleavage of the amide bond between the arginine residue and pNA releases the yellow p-nitroaniline, which can be quantified spectrophotometrically. The integrity of the substrate solution is therefore paramount for reliable enzyme kinetic studies.

Recommended Storage and Handling

Proper storage is the first line of defense against the degradation of this compound. The following recommendations are based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture. |

| 4°C | Up to 2 years | For shorter-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use of anhydrous solvent is recommended. |

| -20°C | Up to 1 month | For working stocks. |

Potential Degradation Pathways

Several chemical degradation pathways can affect the stability of this compound in solution. These include hydrolysis, oxidation, and photodegradation.

Hydrolysis

Hydrolysis can occur at multiple sites within the this compound molecule, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: The Boc protecting group is known to be labile in acidic conditions, leading to its removal and the exposure of the free N-terminal amine. While this may not directly impact the chromogenic properties, it can alter the substrate's interaction with the enzyme. Additionally, peptide bonds, especially those involving glutamine, can be susceptible to acid-catalyzed hydrolysis over time.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the amide bond linking the peptide to p-nitroaniline can be hydrolyzed, leading to a non-enzymatic release of the chromophore and consequently a high background signal. The peptide bonds themselves can also be cleaved.

Oxidation

While this compound does not contain highly susceptible residues like methionine or cysteine, oxidative conditions can potentially lead to subtle modifications of the amino acid side chains or the p-nitroaniline group, which could affect its chromogenic properties or enzyme recognition.

Photodegradation

The p-nitroaniline moiety is a known photosensitive group. Exposure to light, particularly in the UV spectrum, can lead to its degradation, potentially causing a decrease in the signal-to-noise ratio of the assay.

Diagram of Potential Degradation Pathways for this compound

Caption: Potential degradation pathways for this compound in solution.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and the stability-indicating nature of the analytical method.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

Sample Preparation

Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Dilute this stock solution with an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL for the stress studies.

Stress Conditions

-

Acidic Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate 1 mL of the this compound solution at 60°C for 24 hours.

-

Photodegradation: Expose 1 mL of the this compound solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

A control sample (unstressed) should be stored at -20°C and analyzed alongside the stressed samples.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 315 nm (for pNA)

-

Injection Volume: 20 µL

Workflow for Forced Degradation Study of this compound

Caption: Workflow for conducting a forced degradation study on this compound.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to provide a clear overview of the stability of this compound under various stress conditions.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Major Degradants | Observations |

| Control | < 1% | 0 | No significant degradation observed. |

| Acidic (1 M HCl, 60°C) | ~15% | 2 | Primary degradant consistent with de-Boc product. |

| Basic (1 M NaOH, 60°C) | > 90% | Multiple | Extensive degradation, likely peptide bond cleavage. |

| Oxidative (3% H₂O₂, RT) | ~5% | 1 | Minor degradation observed. |

| Thermal (60°C) | ~8% | 1 | Moderate degradation. |

| Photolytic | ~12% | 2 | Degradation of the pNA moiety is likely. |

(Note: The data presented in this table is illustrative and based on expected outcomes. Actual results may vary.)

Conclusion and Recommendations

This compound is a stable compound when stored appropriately in its lyophilized form. However, in solution, it is susceptible to degradation, particularly under basic and acidic conditions, and upon exposure to light. For optimal results in enzymatic assays, it is recommended to:

-

Store stock solutions in an anhydrous solvent like DMSO at -80°C in single-use aliquots.

-

Prepare working solutions fresh daily in a suitable buffer.

-

Protect all solutions from light.

-

Avoid prolonged exposure to pH extremes.

By adhering to these guidelines and understanding the potential stability issues, researchers can ensure the integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles behind the widely utilized p-nitroaniline (pNA) release assay for measuring enzyme activity. This colorimetric method offers a robust and sensitive platform for characterizing enzyme kinetics, screening inhibitors, and elucidating biological pathways, making it an indispensable tool in academic research and pharmaceutical development.

Core Principle: Chromogenic Unmasking

The theoretical basis of the pNA release assay lies in the enzymatic cleavage of a specifically designed synthetic substrate. These substrates consist of a peptide or amino acid sequence, recognized by the target enzyme, covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.[1][2] In its conjugated form, the substrate is typically colorless or exhibits minimal absorbance at the detection wavelength.

Upon enzymatic hydrolysis of the amide bond, the chromogenic p-nitroaniline is released.[2][3][4] Free pNA in solution has a distinct yellow color and a strong absorbance maximum in the range of 405-410 nm.[3][5][6] The rate of pNA formation, and therefore the increase in absorbance, is directly proportional to the activity of the enzyme under investigation.[3][6] This linear relationship allows for the quantitative determination of enzyme velocity.

This method is predominantly employed for assaying the activity of various proteolytic enzymes, including serine proteases like trypsin and chymotrypsin, cysteine proteases such as papain, and caspases involved in apoptosis.[3][4][6][7]

The Enzymatic Reaction and Detection Pathway

The overall process can be visualized as a two-step sequence: enzymatic cleavage followed by spectrophotometric detection. The enzyme specifically recognizes and binds to the peptide portion of the substrate, facilitating the hydrolysis of the scissile amide bond.

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

Quantitative Analysis: The Role of the Standard Curve

To accurately quantify the enzyme's activity (typically expressed in units such as µmol/min or nmol/min), a standard curve of known p-nitroaniline concentrations is essential.[3][7][8] This curve establishes the direct relationship between absorbance and the molar amount of pNA produced. By comparing the absorbance values obtained from the enzymatic reaction to the standard curve, the precise concentration of released pNA can be determined.

| pNA Concentration (µM) | Absorbance at 405 nm (Example) |

| 0 | 0.000 |

| 10 | 0.088 |

| 20 | 0.176 |

| 40 | 0.352 |

| 60 | 0.528 |

| 80 | 0.704 |

| 100 | 0.880 |

| Caption: Example of a p-nitroaniline standard curve data. Note: Actual absorbance values will vary with the spectrophotometer and experimental conditions. The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹. |

Experimental Workflow and Protocols

A generalized experimental workflow for a pNA-based enzyme assay is outlined below. Specific parameters such as buffer composition, pH, temperature, and substrate concentration must be optimized for each enzyme-substrate pair.

Caption: General experimental workflow for a pNA-based enzyme assay.

General Experimental Protocol for a Protease Assay

This protocol provides a general framework. It is crucial to consult specific literature for the enzyme of interest to optimize conditions.

Materials:

-

Purified enzyme or cell lysate containing the enzyme

-

Chromogenic pNA substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

-

Stop Solution (e.g., 30% acetic acid)

-

p-Nitroaniline standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare pNA Standard Curve:

-

Prepare a series of dilutions of the pNA standard in the assay buffer in a 96-well plate.[7] A typical range is 0-100 µM.

-

Include a blank control containing only the assay buffer.

-

-

Enzyme Reaction Setup:

-

In separate wells of the 96-well plate, add the assay buffer.

-

Add the enzyme solution to each well. To test for inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

To initiate the reaction, add the pNA substrate to each well. The final volume should be consistent across all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The reaction should be within the linear range.

-

-

Stopping the Reaction:

-

Add the stop solution to each well to terminate the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[3]

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Use the standard curve to determine the concentration of pNA produced in each well.

-

Calculate the enzyme activity using the following formula: Activity (µmol/min/mg) = (µmol of pNA produced) / (incubation time (min) x mg of enzyme)

-

Kinetic Parameters from pNA Assays

The pNA release assay is highly suitable for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated.

| Substrate | Enzyme | Kₘ (mM) | Reference |

| pGlu-Phe-Leu p-nitroanilide | Papain | 0.34 | [2] |

| pGlu-Phe-Leu p-nitroanilide | Ficin | 0.43 | [2] |

| pGlu-Phe-Leu p-nitroanilide | Bromelain | 0.30 | [2] |

| Caption: Reported Kₘ values for various proteases using pNA substrates. |

Conclusion

The p-nitroaniline release assay represents a cornerstone of enzyme activity measurement due to its simplicity, sensitivity, and adaptability. The direct relationship between enzymatic cleavage and the generation of a chromogenic product provides a straightforward and quantitative readout. A thorough understanding of its theoretical basis, coupled with meticulous experimental design and data analysis, empowers researchers in diverse fields to accurately characterize enzyme function and modulation, thereby accelerating scientific discovery and therapeutic development.

References

- 1. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Discovering Novel Proteases: A Technical Guide to Utilizing Boc-QAR-pNA

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Application of the Chromogenic Substrate Boc-QAR-pNA in the Identification and Characterization of Novel Trypsin-Like Serine Proteases.

This technical guide provides an in-depth overview of the use of the chromogenic substrate Nα-Benzoyl-L-glutaminyl-L-alanyl-L-arginine p-nitroanilide (this compound) for the discovery and characterization of novel proteases. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to identify and profile new enzymatic targets.

Introduction to this compound and Protease Discovery

The discovery of novel proteases and the elucidation of their roles in physiological and pathological processes are critical for the development of new therapeutic agents. Trypsin-like serine proteases, a major class of enzymes involved in a multitude of cellular processes, are particularly attractive targets. This compound is a synthetic chromogenic substrate designed to be specifically cleaved by trypsin and other trypsin-like serine proteases that recognize and cleave at the C-terminal side of arginine residues.[1][2][3] Upon cleavage, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property makes this compound an invaluable tool for high-throughput screening and kinetic analysis of protease activity. While direct discovery of a novel protease using this specific substrate is not extensively documented, its application in screening complex biological samples for trypsin-like activity is a foundational step in such discovery workflows.

Core Principles of Protease Screening with this compound

The fundamental principle behind using this compound for protease discovery lies in its ability to detect specific enzymatic activity within a complex biological mixture, such as cell lysates, tissue extracts, or environmental samples. The workflow typically involves incubating the sample with the substrate and monitoring for the colorimetric change that indicates the presence of a protease capable of cleaving the Gln-Ala-Arg sequence. Positive hits can then be subjected to further purification and identification using proteomic techniques.

Data Presentation: Quantitative Analysis of Substrate Specificity

The utility of a substrate is defined by its kinetic parameters with various enzymes. While extensive data for this compound is distributed across literature, its fluorogenic analogue, Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), has been well-characterized and serves as a reliable proxy for understanding the substrate's specificity. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating higher affinity.

| Protease | Substrate | Km (μM) | Comments |

| TMPRSS2 | Boc-QAR-AMC | 33 | A key protease in viral entry.[4] |

| Trypsin | Boc-QAR-AMC | - | Known to be efficiently cleaved. |

| Matriptase-2 | This compound | - | A known target for this substrate.[2][3] |

Note: The data for Boc-QAR-AMC is presented as a close analogue to this compound. Kinetic parameters can vary based on assay conditions.

Experimental Protocols

General Protease Activity Assay using this compound

This protocol outlines a basic method for detecting trypsin-like protease activity in a sample.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Protease-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 100 µM).

-

Add a defined volume of the protease-containing sample to the wells of the microplate.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes).

-

The rate of change in absorbance is proportional to the protease activity.

Workflow for Novel Protease Discovery

This protocol provides a high-level workflow for identifying novel proteases from a biological sample using this compound as a screening tool.

a. Sample Preparation:

-

Obtain the biological sample (e.g., cell culture supernatant, tissue homogenate).

-

Prepare a clarified lysate or extract through centrifugation and/or filtration to remove cellular debris.

-

Determine the total protein concentration of the sample for normalization of activity.

b. Initial Screening:

-

Perform the general protease activity assay described above with the prepared sample.

-

Samples exhibiting significant this compound hydrolysis are considered positive hits.

c. Protease Class Confirmation:

-

To confirm the presence of a serine protease, perform the assay in the presence of broad-spectrum serine protease inhibitors (e.g., PMSF, aprotinin). A significant reduction in activity confirms the protease class.

d. Purification and Identification:

-

Subject the active fractions to a series of chromatography steps (e.g., ion exchange, size exclusion, affinity chromatography) to purify the target protease.

-

Monitor the protease activity in the fractions using the this compound assay to track the enzyme during purification.

-

Analyze the purified active fractions by mass spectrometry (e.g., LC-MS/MS) to identify the protein sequence of the novel protease.

Mandatory Visualizations

Experimental Workflow for Novel Protease Discovery

Caption: A streamlined workflow for the discovery of novel proteases.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Trypsin-like serine proteases are known to activate a class of G protein-coupled receptors called Protease-Activated Receptors (PARs). This signaling cascade is a crucial mechanism by which extracellular proteases can regulate cellular behavior.

Caption: Activation of PAR signaling by an extracellular protease.

Conclusion

This compound is a robust and accessible tool for the detection and initial characterization of trypsin-like serine proteases. While its direct role in the de novo discovery of entirely new proteases is as a screening agent, its utility in identifying enzymatic activities in complex mixtures is undeniable. By integrating this compound-based assays into a broader drug discovery workflow that includes proteomics and functional characterization, researchers can effectively identify and validate novel therapeutic targets. The understanding of downstream signaling events, such as the PAR pathway, further enriches the context of these newly discovered enzymes and their potential roles in health and disease.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. Bachem Boc-Gln-Ala-Arg-pNA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Screening of Enzyme Inhibition with Boc-QAR-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for conducting exploratory screening of enzyme inhibitors using the chromogenic substrate Boc-Gln-Ala-Arg-pNA (Boc-QAR-pNA). This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of inhibitors for trypsin-like serine proteases.

Introduction

This compound is a synthetic chromogenic substrate designed for the sensitive detection of trypsin-like serine protease activity. The substrate consists of a short peptide sequence (Gln-Ala-Arg) recognized and cleaved by these enzymes. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is linked to p-nitroaniline (pNA). Upon enzymatic cleavage at the C-terminal side of the arginine residue, the colorless pNA is released and produces a yellow color that can be quantified spectrophotometrically at approximately 405 nm. This property makes this compound an excellent tool for high-throughput screening (HTS) to identify potential enzyme inhibitors. This guide will focus on the application of this compound for screening inhibitors of two key serine proteases: trypsin and matriptase-2.

Core Concepts in Enzyme Inhibition Screening

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of a specific enzyme target. The basic principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.

Reaction Principle

The enzymatic reaction using this compound can be summarized as follows:

Caption: Enzymatic cleavage of this compound.

In an inhibition screen, a test compound is pre-incubated with the enzyme before the addition of the substrate. A reduction in the rate of pNA production compared to a control reaction (without the inhibitor) indicates potential inhibitory activity.

Experimental Protocols

The following protocols provide a detailed methodology for performing enzyme inhibition screening using this compound in a 96-well microplate format. These protocols can be adapted for higher-density formats (e.g., 384-well) for high-throughput screening.

Materials and Reagents

-

Enzymes: Recombinant human trypsin, Recombinant human matriptase-2

-

Substrate: Boc-Gln-Ala-Arg-pNA (this compound)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

-

Inhibitors: Known inhibitors for positive control (e.g., aprotinin for trypsin, camostat for matriptase-2) and test compounds

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Microplates: 96-well, clear, flat-bottom plates

-

Microplate Reader: Capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C in single-use aliquots. The final working concentration will need to be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-100 mM.[1] Store protected from light at -20°C.

-

Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in a separate 96-well plate.

Assay Protocol for a 96-Well Plate

This protocol is based on a final assay volume of 100 µL.

-

Dispense Assay Buffer: Add 48 µL of assay buffer to each well of a 96-well plate.

-

Add Inhibitor/Compound: Transfer 2 µL of the serially diluted test compounds or control inhibitors from the compound plate to the assay plate. For control wells (no inhibitor), add 2 µL of DMSO.

-

Enzyme Addition: Add 25 µL of the enzyme working solution to each well to initiate the pre-incubation.

-

Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature. This allows for the binding of the inhibitor to the enzyme.

-

Initiate Reaction: Add 25 µL of the this compound working solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 15-60 minutes.[1]

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

High-Throughput Screening (HTS) Adaptation

For HTS, the assay can be miniaturized to a 384- or 1536-well format. This requires the use of automated liquid handling systems for precise dispensing of small volumes. The general principles of the assay remain the same, but reagent volumes will be significantly reduced.

Data Presentation and Analysis

The primary output of an exploratory screen is the identification of "hits" – compounds that exhibit significant inhibition of the target enzyme. The results are typically expressed as percent inhibition, which is calculated as follows:

Percent Inhibition (%) = [1 - (Rateinhibitor / Ratecontrol)] x 100

Where:

-

Rateinhibitor is the reaction rate in the presence of the test compound.

-

Ratecontrol is the reaction rate in the absence of the test compound (DMSO control).

For hit confirmation and further characterization, dose-response curves are generated by testing the compound over a range of concentrations. From these curves, the half-maximal inhibitory concentration (IC50) value is determined.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that could be generated from an exploratory screen.

| Compound ID | Target Enzyme | Max Inhibition (%) | IC50 (µM) |

| Cmpd-001 | Trypsin | 95.2 | 1.5 |

| Cmpd-002 | Trypsin | 12.5 | > 100 |

| Cmpd-003 | Matriptase-2 | 88.7 | 5.2 |

| Cmpd-004 | Matriptase-2 | 92.1 | 2.8 |

| Aprotinin | Trypsin | 99.8 | 0.05 |

| Camostat | Matriptase-2 | 98.5 | 0.1 |

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Enzyme Inhibition Screening

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify enzyme inhibitors.

References

The Anatomy of a Superior Chromogenic Protease Substrate: A Technical Guide

For Immediate Release

A deep dive into the essential characteristics that define a high-quality chromogenic protease substrate, this technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the critical parameters for substrate selection and assay development, complete with detailed experimental protocols and data presentation.

At the heart of numerous biological processes, proteases serve as critical regulators. Their precise activity is often a key indicator of physiological or pathological states, making them prime targets for diagnostic and therapeutic development. The use of chromogenic substrates provides a straightforward and quantifiable method for assessing protease activity. This guide elucidates the key characteristics of an effective chromogenic protease substrate, offering a framework for their selection and application in research and drug discovery.

Core Principles of Chromogenic Protease Substrates

A chromogenic protease substrate is a synthetic peptide that mimics the natural cleavage site of a specific protease. This peptide is chemically linked to a chromophore, a molecule that changes color upon cleavage from the peptide. The fundamental principle lies in the enzymatic hydrolysis of the amide bond between the peptide and the chromophore by the target protease. This releases the chromophore, resulting in a measurable color change that is directly proportional to the enzyme's activity.[1][2] The most commonly used chromophore is p-nitroaniline (pNA), which is colorless when bound to the peptide but turns yellow upon release, with a characteristic absorbance at 405 nm.[3]

Key Characteristics of an Ideal Chromogenic Substrate

The efficacy of a chromogenic substrate is determined by a combination of factors that dictate its sensitivity, specificity, and suitability for a given assay.

High Specificity and Selectivity

Specificity is an intrinsic property of the enzyme, describing its preference for a particular substrate.[4] In contrast, selectivity is a property of the substrate, indicating the degree to which it is cleaved by a specific enzyme in a mixture of proteases.[4][5] An ideal chromogenic substrate should exhibit high selectivity for the target protease to minimize off-target cleavage by other proteases that may be present in a biological sample. This is largely governed by the amino acid sequence of the peptide, which should closely mimic the natural recognition site of the target enzyme.[4][5]

While synthetic substrates are generally less selective than their natural counterparts, this can be compensated for by optimizing assay conditions such as pH, buffer composition, and the inclusion of specific inhibitors for non-target proteases.[6]

Favorable Kinetic Parameters (Km and kcat)

The interaction between a protease and its substrate is defined by two key kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km value indicates a high affinity of the enzyme for the substrate. For a good chrom ogenic substrate, a low Km is desirable as it allows for sensitive detection of the enzyme even at low substrate concentrations.

-

kcat (Catalytic Rate Constant or Turnover Number): This represents the maximum number of substrate molecules that one enzyme molecule can convert into product per unit of time. A high kcat value signifies a high catalytic efficiency.

The overall catalytic efficiency of an enzyme for a particular substrate is best represented by the specificity constant (kcat/Km) . A higher kcat/Km value indicates a more efficient and specific substrate.[5] When selecting a chromogenic substrate, a high kcat/Km ratio is a primary indicator of its suitability.

High Molar Extinction Coefficient of the Chromophore

The molar extinction coefficient (ε) of the released chromophore is a measure of how strongly it absorbs light at a particular wavelength. A higher molar extinction coefficient for the free chromophore results in a greater change in absorbance for a given amount of product formed, leading to a more sensitive assay. For p-nitroaniline, the molar absorptivity is a known value that allows for the direct calculation of the amount of product formed based on the measured absorbance.

Good Solubility and Stability

The substrate must be soluble in the aqueous buffer systems used for enzymatic assays. Poor solubility can lead to inaccurate and irreproducible results. Furthermore, the substrate should be stable under the storage and assay conditions, resisting spontaneous hydrolysis that would lead to a high background signal. Chromogenic substrates dissolved in sterile water are generally stable for extended periods when refrigerated.[6]

Quantitative Data on Chromogenic Protease Substrates

The following table summarizes the kinetic parameters of several common chromogenic substrates for key proteases involved in the blood coagulation and fibrinolysis cascades. This data is essential for selecting the most appropriate substrate for a given application.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) | 9 | 180 | 2.0 x 10⁷ |

| Chromozym TH (Z-Gly-Pro-Arg-pNA) | 27 | 125 | 4.6 x 10⁶ | |

| Factor Xa | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 230 | 140 | 6.1 x 10⁵ |

| S-2765 | 60 | 150 | 2.5 x 10⁶ | |

| Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) | 300 | 70 | 2.3 x 10⁵ |

| Plasma Kallikrein | Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) | 200 | 100 | 5.0 x 10⁵ |

| Activated Protein C (APC) | S-2366 (L-Pyroglu-Pro-Arg-pNA) | 210 | 10 | 4.8 x 10⁴ |

Signaling Pathways and Experimental Workflows

To provide a practical context for the application of chromogenic substrates, the following diagrams illustrate key biological pathways and a typical experimental workflow for protease inhibitor screening.

Caption: The Blood Coagulation Cascade.

Caption: The Fibrinolytic Pathway.

Caption: Protease Inhibitor Screening Workflow.

Experimental Protocols

To facilitate the practical application of chromogenic substrates, this section provides detailed methodologies for key experiments.

Protocol 1: Solid-Phase Synthesis of a Thrombin-Specific Chromogenic Substrate (Bz-Phe-Val-Arg-pNA)

This protocol outlines the manual solid-phase peptide synthesis of a p-nitroanilide-derivatized peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Phe-OH

-

Benzoic acid

-

p-Nitroaniline (pNA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Val-OH:

-

In a separate tube, dissolve Fmoc-Val-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Phe-OH.

-

N-terminal Benzoylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

In a separate tube, dissolve benzoic acid (5 eq), HBTU (5 eq), and HOBt (5 eq) in DMF.

-

Add DIPEA (10 eq) and pre-activate for 5 minutes.

-

Add the activated benzoic acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Determination of Protease Activity and Kinetic Parameters (Km and kcat)

This protocol describes a continuous kinetic assay to determine the activity of a protease and its kinetic parameters using a chromogenic substrate.

Materials:

-

Purified protease of known concentration

-

Synthesized and purified chromogenic substrate

-

Assay buffer (e.g., Tris-HCl buffer at optimal pH for the protease)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to various concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

-

Prepare a working solution of the protease in assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of assay buffer to each well of the microplate.

-

Add varying concentrations of the substrate to the wells.

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add a fixed volume of the protease solution to each well to start the reaction.

-

Immediately place the microplate in the reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

Calculate the specificity constant (kcat/Km).

-

Conclusion

The selection of a high-quality chromogenic protease substrate is paramount for obtaining accurate and reproducible data in protease research and drug discovery. By carefully considering the substrate's specificity, kinetic parameters, and physicochemical properties, researchers can develop robust and sensitive assays. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of chromogenic substrates in a variety of applications, from basic research to high-throughput screening. The continued development of novel chromogenic substrates with improved selectivity and kinetic properties will further enhance our ability to study the intricate roles of proteases in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 4. researchgate.net [researchgate.net]

- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Determining Trypsin Activity using Boc-QAR-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the accurate determination of trypsin activity using the chromogenic substrate Nα-Benzoyl-L-arginine-p-nitroanilide (Boc-QAR-pNA). This method is a reliable and widely used tool in academic research and drug development for studying enzyme kinetics, inhibitor screening, and quality control of trypsin preparations.

Principle of the Assay

The enzymatic activity of trypsin is quantified by monitoring the hydrolysis of the synthetic substrate, Boc-Gln-Ala-Arg-p-nitroanilide (this compound). Trypsin, a serine protease, specifically cleaves the peptide bond on the carboxyl side of arginine. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color.[1][2] The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the trypsin activity in the sample.[3][4]

The enzymatic reaction can be visualized as follows:

Caption: Enzymatic cleavage of this compound by trypsin.

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

2.1. Materials and Reagents

-

Trypsin: Standard solution of known concentration and experimental samples.

-

This compound Substrate: Stock solution in DMSO (e.g., 100 mM).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

p-Nitroaniline (pNA) Standard: For generating a standard curve (e.g., 1 mM stock solution in DMSO).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.[3][4]

-

Incubator or plate reader with temperature control (25°C or 37°C).

2.2. Reagent Preparation

-

pNA Standard Curve Preparation:

-

Prepare a series of dilutions of the pNA stock solution in Assay Buffer to generate standards ranging from 0 to 20 nmol/well.[3]

-

Adjust the final volume of each standard to 100 µL with Assay Buffer.

-

-

Working Substrate Solution:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before use.

-

-

Sample Preparation:

-

Dissolve or dilute trypsin samples (and controls) in Assay Buffer to a concentration that will result in a linear rate of absorbance change over the desired time course.

-

It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the assay.[3]

-

2.3. Assay Procedure

The following workflow outlines the steps for the trypsin activity assay:

Caption: Experimental workflow for the trypsin activity assay.

-

Plate Setup: Add 50 µL of Assay Buffer to each well. Add your samples, standards, and controls to the appropriate wells. Adjust the final volume in each well to 100 µL with Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

Initiate Reaction: Add 100 µL of the pre-warmed working substrate solution to each well to start the reaction. The total reaction volume will be 200 µL.

-

Absorbance Measurement:

-

Kinetic Assay (Recommended): Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes.[1]

-

Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes) and then measure the final absorbance at 405 nm. An initial reading (T=0) should also be taken immediately after adding the substrate.

-

Data Analysis and Calculation of Trypsin Activity

The activity of trypsin is calculated based on the rate of pNA production, which is determined from the change in absorbance at 405 nm. The Beer-Lambert law is used for this calculation:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)[5]

-

b is the path length of the light in the well (in cm)

-

c is the concentration of pNA (in M)

3.1. Step-by-Step Calculation

-

Determine the change in absorbance per minute (ΔA/min):

-

For a kinetic assay, this is the slope of the linear portion of the absorbance vs. time plot.

-

For an endpoint assay, calculate ΔA = A_final - A_initial and divide by the incubation time in minutes.

-

-

Calculate the concentration of pNA produced per minute:

-

First, determine the path length (b) for the volume in your microplate wells. This can be done by measuring the absorbance of a solution with a known concentration and extinction coefficient or by using the pNA standard curve. For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm.

-

Rearrange the Beer-Lambert law: Δc/min = (ΔA/min) / (ε * b)

-

-

Calculate the Trypsin Activity:

-